(2-Morpholinopyrimidin-4-yl)methanol
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Overview
Description
(2-Morpholinopyrimidin-4-yl)methanol is a chemical compound with the molecular formula C9H13N3O2 It is a derivative of pyrimidine, featuring a morpholine ring attached to the pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Morpholinopyrimidin-4-yl)methanol typically involves the reaction of 2-chloropyrimidine with morpholine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures . The resulting intermediate is then subjected to reduction using a reducing agent like lithium aluminum hydride to yield the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
(2-Morpholinopyrimidin-4-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.
Substitution: Reagents such as sodium hydride and alkyl halides are used for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyrimidine derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
(2-Morpholinopyrimidin-4-yl)methanol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of (2-Morpholinopyrimidin-4-yl)methanol involves its interaction with specific molecular targets. For instance, in cancer research, it has been shown to inhibit the PI3 kinase pathway, which is crucial for cell growth and survival. By inhibiting this pathway, the compound can induce apoptosis in cancer cells . Additionally, it can modulate the activity of enzymes involved in inflammation, thereby reducing inflammatory responses .
Comparison with Similar Compounds
Similar Compounds
(2-Morpholinopyridin-4-yl)methanol: Similar in structure but with a pyridine ring instead of a pyrimidine ring.
2-Methoxy-6-(4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)(phenyl)methyl)phenol: A more complex derivative with additional functional groups.
Uniqueness
(2-Morpholinopyrimidin-4-yl)methanol is unique due to its specific combination of the morpholine and pyrimidine rings, which imparts distinct chemical and biological properties. Its ability to inhibit key enzymes and pathways makes it a valuable compound in medicinal chemistry and drug development .
Properties
Molecular Formula |
C9H13N3O2 |
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Molecular Weight |
195.22 g/mol |
IUPAC Name |
(2-morpholin-4-ylpyrimidin-4-yl)methanol |
InChI |
InChI=1S/C9H13N3O2/c13-7-8-1-2-10-9(11-8)12-3-5-14-6-4-12/h1-2,13H,3-7H2 |
InChI Key |
FMYDHFZFQIHYTR-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=NC=CC(=N2)CO |
Origin of Product |
United States |
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